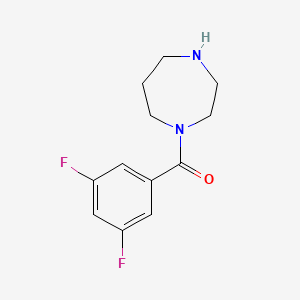

1-(3,5-Difluorobenzoyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-1-yl-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-10-6-9(7-11(14)8-10)12(17)16-4-1-2-15-3-5-16/h6-8,15H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCBYVKGQFQBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401181504 | |

| Record name | (3,5-Difluorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016704-74-7 | |

| Record name | (3,5-Difluorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016704-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 1 3,5 Difluorobenzoyl 1,4 Diazepane and Analogues

Nucleophilic Acylation Approaches to the 1,4-Diazepane Core

The most direct and widely employed method for synthesizing 1-(3,5-Difluorobenzoyl)-1,4-diazepane involves the nucleophilic acylation of the 1,4-diazepane core. This approach is favored for its efficiency and the ready availability of starting materials.

Utilization of Substituted Benzoyl Chlorides in 1,4-Diazepane Derivatization

The reaction of a 1,4-diazepane, which can be either unsubstituted or monosubstituted at one of its nitrogen atoms, with a substituted benzoyl chloride like 3,5-difluorobenzoyl chloride is a primary synthetic route. nih.govrsc.org This acylation is typically performed in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.gov The reaction proceeds by the nucleophilic attack of the secondary amine of the diazepane ring on the electrophilic carbonyl carbon of the acyl chloride.

The general synthetic scheme involves treating a suitable 1,4-diazepane precursor with the desired aroyl chloride. For instance, the synthesis of various N-aroyl-1,4-diazepane derivatives has been achieved by reacting 1-benzyl-1,4-diazepane (B1296151) with different aroyl chlorides. nih.gov This highlights the versatility of the method for creating a library of analogous compounds.

Table 1: Examples of N-Acylation of 1-Benzyl-1,4-diazepane

Strategic Implementation of Homopiperazine (B121016) Precursors

Homopiperazine is the common name for the parent 1,4-diazepane ring system (C₅H₁₂N₂). chemicalbook.commdpi.com It is a crucial and commercially available intermediate in the synthesis of a wide array of pharmaceutical compounds. chemicalbook.commdpi.com The synthesis of this compound can strategically begin with homopiperazine itself. In this approach, one of the secondary amine groups of the symmetrical homopiperazine molecule is acylated with 3,5-difluorobenzoyl chloride.

This reaction requires careful control of stoichiometry to favor mono-acylation over di-acylation. Often, a protecting group strategy is employed, where one nitrogen is temporarily blocked (e.g., with a Boc group), allowing for selective acylation of the other nitrogen, followed by deprotection. nih.gov Alternatively, direct mono-acylation can be achieved under controlled conditions. The use of homopiperazine as the foundational building block is a cost-effective and efficient strategy for producing the target compound and its analogues. scirp.orgresearchgate.net

Exploration of Alternative Cyclocondensation and Heteroannulation Pathways for 1,4-Diazepines

While acylation of a pre-existing diazepane ring is common, several alternative strategies build the seven-membered ring from acyclic precursors through cyclocondensation or heteroannulation reactions. These methods offer access to a broader range of structurally diverse diazepine (B8756704) derivatives. researchgate.net

One notable method is the Ugi four-component condensation reaction, which can produce 1,4-benzodiazepine-2,5-diones in a two-step process. acs.org This multicomponent reaction strategy allows for significant molecular diversity. Another approach involves the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by CuI/N,N-dimethylglycine, to yield azetidine-fused 1,4-diazepine derivatives, which can be further functionalized. mdpi.comnih.gov Additionally, palladium-catalyzed carboamination reactions of N-allyl-2-aminobenzylamine derivatives with aryl bromides provide an efficient route to saturated 1,4-benzodiazepines. nih.gov The synthesis of diazepines has also been reported through the reaction of ketimine intermediates with aldehydes in the presence of heteropolyacid catalysts. nih.gov

Table 2: Alternative Synthetic Pathways to 1,4-Diazepine Cores

Methodological Innovations in the Functionalization of the Diazepane Nucleus

Beyond the initial formation of the acylated diazepane, further functionalization of the ring system is key to developing analogues with tailored properties. Innovations in this area focus on selectively modifying the diazepane nucleus.

One such innovation is the reductive amination of a pre-functionalized diazepane core. For example, a 1-aroyl-1,4-diazepane intermediate can undergo N-alkylation at the second nitrogen atom using an aldehyde and a reducing agent like sodium cyanoborohydride (NaCNBH₃) to introduce further diversity. nih.gov Another advanced technique involves the synthesis of azetidine-fused 1,4-benzodiazepines, which can then undergo a selective ring-opening of the strained four-membered azetidine (B1206935) ring by various nucleophiles (e.g., NaN₃, KCN, PhSNa). mdpi.comnih.gov This sequence allows for the introduction of diverse functional groups at a specific position of the diazepine ring system. mdpi.comnih.gov Furthermore, multi-step sequences starting from precursors like 1,4-Diazepane-6-amine (DAZA) allow for the introduction of multiple pendant arms onto the diazepane scaffold through carbonyl amine condensation followed by reductive amination. nih.gov

Stereoselective Synthesis and Enantiomeric Purity Considerations for Diazepane Derivatives

Many biologically active diazepine derivatives are chiral, and their pharmacological activity often resides in a single enantiomer. Therefore, stereoselective synthesis and the determination of enantiomeric purity are critical.

Several strategies have been developed to achieve enantiomerically pure diazepane derivatives. A common approach is to start the synthesis from a chiral precursor, such as a natural amino acid like (S)-serine. nih.gov This "chiral pool" synthesis transfers the stereochemistry of the starting material to the final product. For instance, chiral non-racemic 1,4-diazepanes have been synthesized from (S)-serine, where the key step is the formation of a bicyclic system followed by homologation to the diazepane ring. nih.gov

Another powerful technique is the use of asymmetric catalysis. Organocatalysis has been successfully employed in a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones, achieving high enantioselectivity (up to 98% ee) through a domino reaction sequence. chemistryviews.org Solid-phase synthesis starting from polymer-supported amino acids has also been used for the stereoselective formation of complex diazepine-containing structures with full retention of configuration. nih.gov

A unique stereochemical feature of some 1,4-diazepine derivatives, particularly benzodiazepines, is atropisomerism. researchgate.netacs.org This phenomenon arises from hindered rotation around a single bond, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomeric. The resolution of these atropisomers can be achieved using chromatographic methods with chiral stationary phases (CSPs). nih.gov The stereochemical stability and enantiomeric purity are then often confirmed using techniques like circular dichroism (CD). nih.gov Ensuring high enantiomeric purity is essential, as different enantiomers can have significantly different binding affinities for their biological targets. nih.govfrontiersin.org

In Depth Structural Characterization for Mechanistic Understanding Excluding Basic Identification Data

Advanced Spectroscopic Characterization Techniques Applied to 1-(3,5-Difluorobenzoyl)-1,4-diazepane Derivatives (e.g., High-Resolution NMR, FT-IR, Mass Spectrometry)

Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation and characterization of this compound and its derivatives. High-resolution nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) provide detailed information about the molecular framework, functional groups, and elemental composition.

High-Resolution NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR studies are fundamental for mapping the connectivity of the molecule. In derivatives of this compound, the diazepine (B8756704) ring protons typically appear as complex multiplets in the aliphatic region of the ¹H NMR spectrum. The protons on the difluorobenzoyl moiety exhibit characteristic splitting patterns in the aromatic region due to fluorine-proton coupling. Two-dimensional NMR techniques, such as COSY and HSQC, are employed to assign these proton and carbon signals definitively. Fluorine-19 (¹⁹F) NMR is also a crucial tool, showing a characteristic signal for the two equivalent fluorine atoms on the benzoyl ring.

FT-IR Spectroscopy: The FT-IR spectrum of this compound derivatives is characterized by key absorption bands that confirm the presence of its principal functional groups. A strong absorption band is typically observed for the amide carbonyl (C=O) stretching vibration. The C-F stretching vibrations of the difluorobenzoyl group also give rise to strong, characteristic bands. Additionally, C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule are observed.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is utilized to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information, often showing characteristic fragments corresponding to the 3,5-difluorobenzoyl cation and the 1,4-diazepane ring. nih.gov

Table 1: Spectroscopic Data for a Representative this compound Derivative

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | Aromatic protons as multiplets, Aliphatic protons as complex multiplets | Confirms the presence of the substituted benzoyl and diazepane rings. |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons | Provides a carbon map of the molecular skeleton. |

| ¹⁹F NMR | Single resonance for the two fluorine atoms | Confirms the 3,5-disubstitution pattern on the benzoyl ring. |

| FT-IR (cm⁻¹) | ~1650 (C=O stretch), ~1200-1300 (C-F stretch) | Presence of amide carbonyl and carbon-fluorine bonds. nih.gov |

| HRMS (m/z) | [M+H]⁺ peak corresponding to the exact mass | Confirms the elemental formula of the compound. |

X-ray Crystallographic Analysis for Elucidating Three-Dimensional Conformation and Ligand-Target Interactions of Related Diazepane Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. While a crystal structure for this compound itself is not publicly available, analysis of related N-acyl-1,4-diazepane and benzodiazepine (B76468) structures provides significant insights into the likely conformation of the seven-membered ring and the orientation of the substituted benzoyl group. nih.govnih.gov

Studies on similar N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that the diazepine ring can adopt a low-energy twist-boat conformation. nih.gov This conformation can be stabilized by intramolecular interactions, such as π-stacking between the aromatic ring and other parts of the molecule. nih.gov In the case of this compound, the difluorobenzoyl group is likely to be oriented in a pseudo-equatorial position to minimize steric hindrance. The dihedral angle between the plane of the benzoyl group and the diazepine ring is a critical parameter that influences how the molecule presents itself to a biological target. nih.govresearchgate.net

The crystal structure of the parent 1,4-diazepane (homopiperazine) shows the molecule existing in a pseudo-chair conformation in the solid state. mdpi.com However, substitution on the nitrogen atoms significantly alters this preference. The specific conformation adopted by this compound will be a balance between minimizing steric strain and maximizing stabilizing intramolecular interactions.

Table 2: Crystallographic Parameters for a Related N-Acyl-1,4-Diazepane Structure

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. nih.govresearchgate.net |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Diazepane Ring Conformation | Twist-Boat | A common low-energy conformation for substituted 1,4-diazepanes. nih.gov |

| Acyl Group Orientation | Pseudo-equatorial | Minimizes steric interactions with the diazepine ring. |

| Dihedral Angle (Benzoyl-Diazepane) | ~45-60° | Influences the overall shape and potential for intermolecular interactions. nih.govresearchgate.net |

Conformational Analysis and Dynamic Behavior of the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a flexible seven-membered ring system that can exist in several conformations, including chair, boat, and twist-boat forms. The energy barrier to interconversion between these conformations is relatively low, meaning the ring is dynamic in solution. The specific conformation adopted is influenced by the nature and size of the substituents on the nitrogen atoms. researchgate.net

For this compound, the bulky and electron-withdrawing benzoyl group will have a significant impact on the conformational equilibrium of the diazepine ring. NMR spectroscopy, particularly variable temperature NMR, can be used to study this dynamic behavior. nih.gov The presence of the acyl group introduces a partial double bond character to the C-N bond, which can lead to rotational barriers and the existence of different rotamers.

Computational modeling, using methods such as density functional theory (DFT), can complement experimental data by providing insights into the relative energies of different conformations and the barriers to their interconversion. nih.gov These studies often show that for N-acyl diazepanes, non-chair conformations like the twist-boat can be energetically favorable. nih.gov The dynamic nature of the 1,4-diazepane ring is a key feature that allows it to adapt its shape to fit into a variety of binding pockets in biological macromolecules. chemisgroup.us

Table 3: Common Conformations of the 1,4-Diazepane Ring

| Conformation | Relative Energy | Key Structural Features |

|---|---|---|

| Chair | Often the ground state for unsubstituted diazepane | Two distinct axial and equatorial positions. |

| Twist-Chair | Slightly higher in energy | A distorted chair form. |

| Boat | Higher energy due to eclipsing interactions | "Flagpole" interactions can be destabilizing. |

| Twist-Boat | Often a low-energy conformation for N-substituted diazepanes | Minimizes both torsional and flagpole strain. nih.gov |

Structure Activity Relationship Sar Investigations of 1 3,5 Difluorobenzoyl 1,4 Diazepane Derivatives

Impact of Fluorine Substitution Pattern on the Benzoyl Moiety on Biological Activity

The substitution of fluorine atoms on the benzoyl moiety of pharmacologically active compounds can profoundly influence their biological properties. This is attributable to fluorine's unique characteristics, such as its small size, high electronegativity, and its ability to form strong carbon-fluorine bonds, which can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

In the context of 1-(benzoyl)-1,4-diazepane derivatives, the pattern of fluorine substitution on the phenyl ring is a critical determinant of biological activity. The 3,5-difluoro substitution pattern, as seen in the parent compound, is particularly noteworthy. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which can alter the electronic properties of the adjacent carbonyl group. This modification can influence the strength of hydrogen bonds or other polar interactions with a biological target.

SAR studies on related benzoyl-containing heterocyclic compounds have demonstrated that the position and number of fluorine substituents are pivotal. For instance, moving a fluorine atom from the ortho to the para position on the benzoyl ring can drastically alter receptor affinity. While a comprehensive SAR study directly comparing all fluorinated isomers of 1-(benzoyl)-1,4-diazepane is not extensively documented, principles from related series suggest that di-substitution, particularly at the 3 and 5 positions, often leads to enhanced potency compared to non-fluorinated or mono-fluorinated analogs. This enhancement can be attributed to increased lipophilicity, which may improve passage across biological membranes, and specific electronic interactions with the target's active site. However, it is also noted that in some molecular scaffolds, fluorine substitution can have a detrimental effect on binding affinity, highlighting the context-dependent nature of its influence.

The following table illustrates the generalized impact of fluorine substitution patterns on the benzoyl ring on the biological activity of related N-benzoyl heterocyclic scaffolds.

Table 1: Representative Impact of Benzoyl Fluorine Substitution on Biological Activity

| Substitution Pattern | General Effect on Potency | Probable Rationale |

|---|---|---|

| No Fluorine | Baseline Activity | Reference compound for comparison. |

| 2-Fluoro | Variable | Potential for intramolecular hydrogen bonding or steric hindrance. |

| 4-Fluoro | Often Increased | Favorable electronic effects and increased lipophilicity. |

| 2,4-Difluoro | Often Increased | Combination of electronic and lipophilic enhancements. |

Influence of Substituents on the 1,4-Diazepane Ring System on Biological Efficacy

Modifications to the 1,4-diazepane ring itself offer another avenue for modulating biological efficacy. The diazepane scaffold has several positions (notably the N-4 nitrogen and carbons C-2, C-3, C-5, C-6, and C-7) where the introduction of substituents can influence the molecule's conformation, steric profile, and physicochemical properties.

Substitutions at the N-4 position have been a primary focus of SAR studies. The introduction of various alkyl, benzyl, or other cyclic groups at this position can significantly impact biological activity. For example, in a series of 1,4-diazepane-based sigma (σ) receptor ligands, appending a cyclohexylmethyl or a butyl group at the N-4 position was found to be favorable for affinity. researchgate.net The size and nature of the N-4 substituent can affect how the molecule fits into a binding pocket and can introduce new points of interaction (e.g., hydrophobic or van der Waals forces).

Furthermore, substitutions on the carbon atoms of the diazepane ring can enforce specific conformations, which may be more or less favorable for binding to a biological target. Introducing small alkyl groups, such as a methyl moiety at the C-2 position, has been shown to result in high affinity in certain classes of diazepane derivatives. researchgate.net Such substitutions can restrict the conformational flexibility of the seven-membered ring, pre-organizing the molecule into a bioactive conformation and thus reducing the entropic penalty of binding.

The table below summarizes the observed influence of substituents at various positions on the 1,4-diazepane ring on the biological efficacy of related compound series.

Table 2: Influence of Substituents on the 1,4-Diazepane Ring on Efficacy

| Substitution Position | Substituent Type | General Effect on Efficacy |

|---|---|---|

| N-4 | Small Alkyl (e.g., Methyl) | Moderate Activity |

| N-4 | Bulky Alkyl (e.g., Butyl) | Increased Activity |

| N-4 | Benzyl / Substituted Benzyl | Often High Activity |

| N-4 | Cycloalkylmethyl | Often High Activity |

| C-2 / C-7 | Small Alkyl (e.g., Methyl) | Can Increase Potency/Selectivity |

Analysis of Molecular Topography and Pharmacophore Features for Target Interaction

Understanding the three-dimensional arrangement of a molecule (its topography) and the key chemical features responsible for its biological activity (the pharmacophore) is essential for rational drug design. For 1-(3,5-Difluorobenzoyl)-1,4-diazepane derivatives, the pharmacophore is generally composed of a combination of hydrogen bond acceptors, hydrophobic regions, and aromatic features.

Computational studies, such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, on related diazepane and benzodiazepine (B76468) structures have provided insights into the likely key interactions. researchgate.netnih.govnih.gov The carbonyl oxygen of the benzoyl group is a critical pharmacophoric feature, likely acting as a hydrogen bond acceptor that interacts with a hydrogen bond donor residue (such as a histidine or serine) in the target's binding site. mespharmacy.org

The 3,5-difluorophenyl ring serves as a significant hydrophobic and aromatic feature. It is believed to participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, or tryptophan) within the binding pocket. mespharmacy.org The specific 3,5-difluoro substitution pattern creates a distinct electrostatic potential on the ring surface that can be crucial for recognition and binding affinity.

One hydrogen bond acceptor (the carbonyl oxygen).

One or two aromatic/hydrophobic regions (the difluorophenyl ring and potentially a substituent at N-4).

A specific spatial arrangement of these features dictated by the diazepane scaffold.

Comparative SAR Studies with Other Diazepane-Based Bioactive Compounds

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of many bioactive compounds, most famously the 1,4-benzodiazepines like diazepam. blogspot.comrsc.org Comparing the SAR of this compound derivatives with these classical benzodiazepines reveals important differences.

Classical 1,4-benzodiazepines require a fused aromatic ring (Ring A) for activity, with an electronegative substituent at position 7 being crucial for high potency. mespharmacy.orgslideshare.net In contrast, for N-benzoyl-1,4-diazepanes, the benzoyl moiety is not fused to the diazepine (B8756704) ring. This provides greater conformational flexibility. The biological activity in this class is heavily dependent on the substitution pattern of the N-1 benzoyl ring rather than a fused ring system.

Another key difference lies in the substitution at what would be the C-5 position in benzodiazepines. In diazepam, a phenyl ring at C-5 is important for activity. For 1-(benzoyl)-1,4-diazepane derivatives, there is no substituent at the corresponding position on the diazepane ring itself; instead, bulky substituents are often placed at the N-4 position to achieve high efficacy.

The SAR of this compound derivatives can also be compared to other non-benzodiazepine diazepane structures, such as those that act as antipsychotics or anthelmintics. nih.gov In these compounds, the nature of the group attached to the diazepane nitrogen atoms is highly variable and tailored to the specific biological target. This contrasts with the more defined SAR of classical benzodiazepines, which primarily target GABA-A receptors. The N-benzoyl-diazepane scaffold thus represents a more versatile template that can be adapted to a wider range of targets by modifying both the N-1 acyl group and the N-4 substituent.

Mechanistic Investigations of Molecular and Cellular Activities of 1,4 Diazepane Derivatives

Elucidation of Enzyme Inhibition Mechanisms

The unique seven-membered ring structure of the 1,4-diazepane core allows it to present substituents in specific three-dimensional orientations, making it an attractive scaffold for the design of enzyme inhibitors. These derivatives have been particularly explored for their ability to interact with the active sites of serine proteases, a large family of enzymes involved in numerous physiological and pathological processes.

Serine Protease Inhibition by 1,4-Diazepane Scaffolds (e.g., Factor Xa, Human Kallikrein 7)

Serine proteases are characterized by a highly conserved catalytic triad (B1167595) featuring a key serine residue. They are involved in processes ranging from blood coagulation to skin desquamation. medchemexpress.com The dysregulation of their activity is implicated in various diseases, making them important therapeutic targets. mdpi.com

Factor Xa (FXa) Inhibition: Factor Xa is a critical serine protease in the blood coagulation cascade, representing a prime target for the development of anticoagulant drugs. researchgate.netnih.gov Research has identified novel 1,4-diazepane derivatives as potent FXa inhibitors. unifi.it In these designs, the 1,4-diazepane moiety is engineered to interact with the S4 aryl-binding domain of the FXa active site. For instance, the derivative known as YM-96765 demonstrated potent inhibitory activity against FXa, highlighting the potential of this scaffold in developing new antithrombotic agents. unifi.it

Human Kallikrein 7 (KLK7) Inhibition: Human Kallikrein 7 (KLK7), also known as stratum corneum chymotryptic enzyme (SCCE), is a serine protease predominantly expressed in the skin. researchgate.netmdpi.com It plays a crucial role in the process of desquamation, and its overactivity is linked to inflammatory skin disorders like atopic dermatitis. researchgate.netunifi.it Structure-based drug design has led to the development of 1,3,6-trisubstituted 1,4-diazepan-7-ones as highly potent and selective inhibitors of human KLK7. unifi.itnih.gov X-ray co-crystal structures of these inhibitors bound to KLK7 have enabled detailed structure-activity relationship (SAR) studies, guiding the optimization of these compounds to improve their potency and selectivity. unifi.itnih.gov

Kinetic and Binding Studies for Target Enzyme Interactions

Understanding the kinetics and binding mechanisms of inhibitors is fundamental to drug design. Such studies reveal the inhibitor's potency (e.g., IC₅₀ or Kᵢ values) and its mode of action (e.g., competitive, non-competitive).

For Factor Xa, kinetic assays are employed to determine the inhibitory constants of 1,4-diazepane derivatives. For example, compound YM-96765 was found to have an IC₅₀ value of 6.8 nM, indicating a high-affinity interaction with the enzyme. unifi.it These studies often involve monitoring the rate of substrate hydrolysis by the enzyme in the presence of varying concentrations of the inhibitor. mespharmacy.orgresearchgate.net

In the context of KLK7, kinetic and binding studies have been crucial for optimizing the 1,4-diazepan-7-one scaffold. unifi.itnih.gov Researchers have utilized enzymatic assays to measure the inhibitory potency of newly synthesized derivatives. These studies have not only confirmed the high potency of certain compounds but also helped in understanding the species-specific differences in inhibition between human and mouse KLK7, which is vital for preclinical development. nih.govnih.gov The equilibrium dissociation constant (Kᵢ) is a key parameter derived from these studies, quantifying the binding affinity between the inhibitor and the enzyme. nih.gov For tight-binding inhibitors, these values are often in the low nanomolar range, signifying a strong and specific interaction. researchgate.netnih.gov

Modulation of Efflux Pump Activity in Microbial Systems

While there is no specific research available for 1-(3,5-Difluorobenzoyl)-1,4-diazepane, studies on closely related compounds, such as 1-benzyl-1,4-diazepane (B1296151) (1-BD), provide significant insights into how this chemical class can modulate efflux pump activity in bacteria. unifi.itnih.gov Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, contributing significantly to multidrug resistance (MDR). nih.gov Inhibiting these pumps can restore the efficacy of existing antibiotics. mdpi.com

Impact on Bacterial Efflux Pumps (e.g., AcrAB in Escherichia coli)

The AcrAB-TolC efflux pump is a major contributor to MDR in Escherichia coli. unifi.it Studies on 1-benzyl-1,4-diazepane (1-BD) have demonstrated its role as an efflux pump inhibitor (EPI). nih.gov Research shows that 1-BD can potentiate the activity of antibiotics like levofloxacin (B1675101) in E. coli strains that overexpress the AcrAB pump. unifi.it This potentiation is evident from the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the diazepane derivative. nih.gov The effect is pump-specific, as the compound did not show similar activity in a strain where the acrAB genes were deleted. nih.gov

Furthermore, 1-BD was shown to increase the intracellular accumulation of ethidium (B1194527) bromide, a known substrate of the AcrAB-TolC pump, providing direct evidence of efflux inhibition. unifi.it

| E. coli Strain | Relevant Genotype/Phenotype | Levofloxacin MIC (µg/mL) | Levofloxacin MIC + 1-BD (100 µg/mL) (µg/mL) | Fold Decrease in MIC |

|---|---|---|---|---|

| AG100 | Wild-type | 0.06 | 0.03 | 2 |

| AG100A | ΔacrAB | 0.015 | 0.015 | 1 (No change) |

| AG102 | AcrAB Overexpressing | 0.5 | 0.12 | 4 |

Membrane Permeability and Gene Expression Modulation by Diazepane Derivatives

The mechanism of action for 1,4-diazepane derivatives as EPIs appears to be multifaceted. Studies on 1-benzyl-1,4-diazepane indicate that in addition to direct pump inhibition, it also affects the bacterial membrane. unifi.itnih.gov Fluorimetric assays have shown that 1-BD increases membrane permeability. nih.gov This permeabilizing effect could contribute to the increased intracellular concentration of antibiotics, working synergistically with efflux pump inhibition. unifi.it

Interestingly, the investigation also revealed that 1-BD can modulate the expression of genes encoding the efflux pump. nih.gov Specifically, it was found to decrease the transcription of the acrAB operon. unifi.it This suggests a dual mechanism of action: a direct, rapid inhibition of the pump's function and a longer-term effect by reducing the synthesis of new pump components. unifi.itnih.gov This combined mechanism is distinct from that of some other major reference EPIs. nih.gov

Receptor Binding and Ligand-Receptor Interaction Profiling

Specific receptor binding and ligand-receptor interaction data for this compound are not available in the current literature. However, the broader class of diazepine (B8756704) and benzodiazepine (B76468) derivatives is well-known for interacting with a variety of receptors in the central nervous system (CNS). This section provides a general overview of these interactions to contextualize the potential activities of the 1,4-diazepane scaffold.

The 1,4-diazepane and related 1,4-benzodiazepine (B1214927) cores are considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple, unrelated receptor types. researchgate.net

Sigma Receptors (σR): Novel 1,4-diazepane derivatives have been synthesized and evaluated as sigma receptor ligands. nih.gov These receptors are involved in various CNS functions, and their ligands are being investigated as potential antipsychotics and neuroprotective agents. nih.gov

GABA-A Receptors: The most well-known targets for the 1,4-benzodiazepine scaffold are the GABA-A receptors. nih.govnih.gov Ligands bind to an allosteric site on the receptor, enhancing the effect of the neurotransmitter GABA, which results in sedative, anxiolytic, and anticonvulsant effects. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have extensively detailed how substitutions on the benzodiazepine rings influence binding affinity and functional activity at this receptor. mespharmacy.org

Dopamine (B1211576) and Serotonin (B10506) Receptors: Certain tricyclic diazepine derivatives, such as those based on a dibenzo[b,e] unifi.itnih.govdiazepine structure, have been shown to bind with high affinity to dopamine (e.g., D2, D4) and serotonin (e.g., 5-HT2A) receptors. nih.govnih.gov This binding profile is characteristic of atypical antipsychotic drugs. nih.gov

The interaction of these scaffolds with their receptor targets typically involves a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mespharmacy.orgnih.gov For instance, in benzodiazepine binding to the GABA-A receptor, a proton-accepting group at position 2 and the phenyl ring at position 5 are considered crucial pharmacophoric elements. mespharmacy.orgnih.gov Molecular modeling and docking studies are often used to predict and rationalize the binding modes of these ligands within the receptor's binding pocket. nih.gov

While these findings relate to broader classes of diazepines, they underscore the potential of the 1,4-diazepane scaffold present in this compound to be adapted for specific receptor interactions through targeted chemical modifications.

PPARα Agonism and Downstream Gene Expression Modulation

No published studies were identified that investigate the potential PPARα (Peroxisome Proliferator-Activated Receptor Alpha) agonism of This compound or its effects on downstream gene expression. Research in this area has focused on other heterocyclic structures, such as 3H-benzo[b] doi.orgtandfonline.comdiazepine derivatives, which have been identified as PPARα agonists. These findings are not applicable to the specific compound .

Computational and Theoretical Chemistry Approaches in the Study of 1 3,5 Difluorobenzoyl 1,4 Diazepane

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3,5-Difluorobenzoyl)-1,4-diazepane, docking simulations are employed to understand how it interacts with potential protein targets.

Research findings have shown that this compound and its derivatives can be docked into the active sites of various enzymes and receptors. For instance, studies have explored its binding to the histamine (B1213489) H1 receptor, a key target in allergic reactions. These simulations predict the specific binding pose, identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. The 3,5-difluorobenzoyl group often plays a crucial role in these interactions, forming favorable contacts within the binding pocket.

Interactive Table: Predicted Binding Interactions from Molecular Docking Below is a summary of typical interactions predicted for this compound with a hypothetical receptor active site.

| Interacting Group of Ligand | Type of Interaction | Interacting Residue of Receptor | Predicted Distance (Å) |

| Fluorine (Position 3) | Halogen Bond / Hydrophobic | Leucine | 3.1 |

| Fluorine (Position 5) | Halogen Bond / Hydrophobic | Isoleucine | 3.3 |

| Carbonyl Oxygen | Hydrogen Bond | Serine | 2.8 |

| Diazepane Nitrogen | Ionic / Hydrogen Bond | Aspartic Acid | 2.5 |

Molecular Dynamics Simulations for Characterizing Conformational Flexibility and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the conformational flexibility of this compound and the stability of its complex with a biological target.

By simulating the movements of atoms and molecules, researchers can observe how the compound adapts its shape (conformation) to fit within the binding site. The diazepane ring, in particular, is known for its conformational flexibility, which can be critical for achieving an optimal binding orientation. MD simulations of the ligand-protein complex can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. These simulations confirm the stability of the interactions predicted by docking and reveal how water molecules might mediate these contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR models are developed to predict the activity of new, unsynthesized analogs.

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of related compounds with known activities. A mathematical model is then generated to link these descriptors to the observed activity. This model can then be used to predict the activity of new compounds based solely on their structure, prioritizing the synthesis of the most promising candidates. For this class of compounds, descriptors related to the electrostatic potential of the fluorinated ring and the shape of the diazepane moiety are often found to be important predictors of activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide deep insights into the intrinsic properties of this compound.

These calculations are used to determine the optimal three-dimensional geometry of the molecule and to analyze its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. DFT can also be used to calculate the electrostatic potential surface, which highlights the electron-rich and electron-poor regions of the molecule, predicting where it is likely to engage in electrostatic or nucleophilic/electrophilic interactions.

Interactive Table: Key Parameters from DFT Calculations

| Parameter | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Region prone to electrophilic attack |

| LUMO Energy | -1.2 eV | Region prone to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |

| Dipole Moment | 3.8 D | Moderate polarity |

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to exert a specific biological effect.

Based on the structure of this compound and other active analogs, a pharmacophore model can be generated. This model serves as a 3D template for designing new molecules (de novo design) or for searching large databases of existing chemicals to find novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. A typical pharmacophore model derived from this compound would include features for the two fluorine atoms, the carbonyl group, and the basic nitrogen atom of the diazepane ring, all arranged in a specific spatial orientation.

Future Research Directions and Advanced Derivative Design Strategies for 1,4 Diazepane Compounds

Rational Design of Novel 1,4-Diazepane Scaffolds with Enhanced Target Selectivity

A primary goal in modern drug discovery is the development of ligands that exhibit high selectivity for their intended biological target, thereby minimizing off-target effects. The 1,4-diazepane framework offers a versatile platform for achieving this. Rational design strategies focus on modifying the scaffold to optimize interactions with a specific receptor or enzyme active site.

Research into 1,4-diazepane compounds as cannabinoid receptor 2 (CB2) agonists highlights the potential for achieving high selectivity. Initial high-throughput screening identified aryl 1,4-diazepanes as potent CB2 agonists with excellent selectivity against the CB1 receptor. nih.govnih.gov Subsequent optimization efforts focused on structure-activity relationships (SAR) to improve drug-like properties while maintaining this selectivity. nih.gov The design process involves strategic placement of substituents on the diazepane ring and its appended aryl groups to exploit subtle differences in the binding pockets of target proteins. For instance, the introduction of groups like the 3,5-difluorobenzoyl moiety can alter the electronic and steric profile of the molecule, influencing its binding affinity and selectivity.

Future rational design will increasingly rely on high-resolution structural data of the target protein bound to a 1,4-diazepane ligand. This information allows for precise, structure-based design where modifications are made to enhance specific molecular interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for selective binding.

Table 1: Strategies for Enhancing Target Selectivity of 1,4-Diazepane Scaffolds

| Design Strategy | Rationale | Example Application Area |

|---|---|---|

| Bioisosteric Replacement | Replace functional groups with others that have similar physical or chemical properties to improve target binding or reduce off-target interactions. | Modifying aryl substituents to enhance selectivity between receptor subtypes (e.g., CB1 vs. CB2). nih.gov |

| Conformational Constraint | Introduce rigid elements (e.g., ring fusions, double bonds) to lock the molecule into a bioactive conformation that is preferred by the target. | Fusing additional rings to the diazepine (B8756704) core to orient substituents for optimal receptor engagement. researchgate.net |

| Scaffold Decoration | Add diverse functional groups at various positions on the diazepane ring to probe the chemical space of the target's binding site. | Introduction of sulfonamide groups to target serotonin (B10506) receptors like 5-HT6. openpharmaceuticalsciencesjournal.com |

| Chiral Synthesis | Synthesize and test single enantiomers, as different stereoisomers often have significantly different affinities and selectivities for chiral biological targets. researchgate.net | Development of chiral intermediates like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate for Rho-kinase inhibitors. researchgate.net |

Exploration of Multifunctional Diazepane Derivatives for Polypharmacology

Polypharmacology, the concept of designing single chemical entities that can modulate multiple biological targets simultaneously, is an emerging paradigm for treating complex diseases like cancer and neurodegenerative disorders. The modular nature of the 1,4-diazepane scaffold makes it an ideal candidate for developing such multifunctional drugs.

The inherent versatility of the diazepine ring allows for the attachment of multiple, distinct pharmacophores, each designed to interact with a different target. For example, one part of the molecule could be designed to antagonize a G-protein coupled receptor, while another substituent could inhibit a key enzyme involved in the disease pathology. The 1,4-diazepine framework itself has been associated with a wide array of biological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer effects, suggesting its suitability for interacting with diverse target classes. researchgate.net

Future research will focus on the deliberate design of multi-target 1,4-diazepane derivatives. This involves identifying validated target combinations for a specific disease and then computationally modeling and synthesizing diazepane-based ligands that possess the required structural features to interact with all intended targets with desired potency.

Application of Advanced Synthetic Methodologies for Library Generation

The exploration of the vast chemical space around the 1,4-diazepane core requires efficient and robust synthetic methods capable of generating large and diverse libraries of compounds. Traditional multi-step synthetic routes are often time-consuming and labor-intensive. nih.gov Consequently, the field is moving towards more advanced and streamlined methodologies.

Modern synthetic strategies such as multicomponent reactions (MCRs), domino reactions, and flow synthesis are particularly well-suited for this purpose. nih.govresearchgate.net MCRs, for instance, allow for the combination of three or more starting materials in a single step to create complex molecules, dramatically increasing synthetic efficiency and enabling rapid access to diverse scaffolds. nih.gov One-pot MCRs have been successfully employed to accelerate access to diverse 1,4-benzodiazepine (B1214927) scaffolds in just two or three steps. nih.gov Similarly, domino processes that involve the in-situ generation of reactive intermediates followed by intramolecular cyclization have been developed for the atom-economical synthesis of 1,4-diazepanes from simple starting materials. researchgate.net

The application of these advanced methods facilitates the creation of large compound libraries for high-throughput screening, accelerating the discovery of new bioactive 1,4-diazepane derivatives.

Table 2: Comparison of Synthetic Methodologies for 1,4-Diazepane Library Generation

| Methodology | Description | Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a product containing substantial portions of all reactants. nih.gov | High efficiency, atom economy, operational simplicity, rapid generation of molecular diversity. |

| Domino (Cascade) Reactions | A sequence of intramolecular reactions occurs under a single set of reaction conditions, where the subsequent reaction is triggered by the functionality formed in the previous step. researchgate.net | Step and atom economy, reduced waste, access to complex structures from simple precursors. |

| Flow Synthesis | Reactions are carried out in a continuously flowing stream within a reactor, rather than in a batch-wise fashion. researchgate.net | Enhanced safety and scalability, precise control over reaction parameters, potential for automation. |

| Solid-Phase Synthesis | The molecule is covalently bound to a solid support (resin) during a series of reactions, with purification achieved by simple filtration and washing. researchgate.net | Simplified purification, amenability to automation and combinatorial library synthesis. |

Integration of Computational and Experimental Data for Accelerated Discovery

The synergy between computational modeling and experimental validation is revolutionizing the drug discovery process. For 1,4-diazepane derivatives, integrating these approaches can significantly reduce the time and cost associated with identifying promising new drug candidates.

Computational techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to design novel compounds with desired biological activities. For example, a pharmacophore model was successfully used to design novel 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as potent 5-HT6 antagonists. openpharmaceuticalsciencesjournal.com This approach identifies the key structural features responsible for biological activity, guiding the synthesis of more potent and selective compounds. openpharmaceuticalsciencesjournal.com Quantum chemical calculations can also be employed to investigate structure-toxicity relationships, helping to prioritize compounds with more favorable safety profiles early in the discovery pipeline. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(3,5-Difluorobenzoyl)-1,4-diazepane, and how can reaction yields be optimized?

- Methodology : Begin with a nucleophilic acyl substitution reaction between 3,5-difluorobenzoyl chloride and 1,4-diazepane under inert conditions. Use anhydrous solvents (e.g., THF or DCM) and a base (e.g., triethylamine) to neutralize HCl byproducts. Optimize yield by varying temperature (40–60°C) and reaction time (12–24 hours). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Parameters : Monitor reaction progress with TLC or HPLC. Catalyst selection (e.g., DMAP) can enhance acylation efficiency .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Spectroscopy : Confirm structure via / NMR (CDCl), FT-IR (C=O stretch at ~1680 cm), and high-resolution mass spectrometry (HRMS) .

- Crystallography : For solid-state analysis, grow single crystals via slow evaporation (solvent: DCM/hexane) and perform X-ray diffraction .

- Thermal Stability : Use DSC/TGA to assess decomposition temperatures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to potential neurotoxicity (analogous to benzodiazepines) .

- Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis .

- Regulatory Compliance : Follow institutional Chemical Hygiene Plans and ensure waste disposal adheres to EPA/DOT guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and pharmacological profile of this compound?

- Methodology :

- Quantum Chemistry : Use DFT (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and reaction pathways. Compare with analogs (e.g., diazepam) to infer binding affinity .

- Molecular Dynamics : Simulate interactions with GABA receptors using AutoDock or GROMACS .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

- Approach :

- Factorial Design : Use orthogonal arrays to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity .

- Statistical Analysis : Apply ANOVA or regression models to identify confounding factors. Replicate experiments under controlled conditions .

- Case Example : If cell-based assays show variability, validate via SPR (surface plasmon resonance) to measure direct target binding .

Q. What strategies optimize the scalability of this compound’s synthesis for preclinical studies?

- Process Chemistry :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.